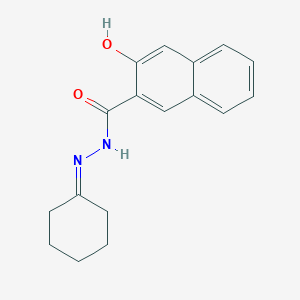![molecular formula C17H18N2O3 B5722858 N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)
N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide, commonly known as NAPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a derivative of acetaminophen, which is a widely used pain reliever and fever reducer. NAPA has been found to have similar properties as acetaminophen and has been studied for its potential use in treating various diseases and conditions.
Wirkmechanismus
Further studies are needed to fully understand the mechanism of action of NAPA and its interactions with other proteins and enzymes in the body.
Conclusion:
N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide, or NAPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various diseases and conditions. Further studies are needed to fully understand the mechanism of action of NAPA and its interactions with other proteins and enzymes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
NAPA has several advantages and limitations for lab experiments. Some of the advantages include:
1. Low Cost: NAPA is relatively inexpensive compared to other drugs used in scientific research.
2. Availability: NAPA is readily available and can be easily obtained from various chemical suppliers.
3. Stability: NAPA is stable under normal laboratory conditions and has a long shelf life.
Some of the limitations of NAPA include:
1. Lack of Specificity: NAPA has been found to have a lack of specificity, which means that it may interact with other proteins and enzymes in the body, leading to unwanted side effects.
2. Limited Solubility: NAPA has limited solubility in water, which can make it difficult to use in certain experiments.
3. Lack of Clinical Data: There is a lack of clinical data on the safety and efficacy of NAPA, which limits its potential use in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of NAPA. Some of these include:
1. Development of Specific Analogs: The development of specific analogs of NAPA may help in reducing the unwanted side effects and increasing its specificity.
2. Clinical Trials: Further clinical trials are needed to determine the safety and efficacy of NAPA in the treatment of various diseases and conditions.
3. Combination Therapy: The use of NAPA in combination with other drugs may help in increasing its efficacy and reducing its side effects.
4.
Synthesemethoden
The synthesis of NAPA involves the reaction between 2-aminoacetophenone and 2-methylphenol in the presence of acetic anhydride. The resulting product is then purified through recrystallization to obtain pure NAPA.
Wissenschaftliche Forschungsanwendungen
NAPA has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various diseases and conditions. Some of the scientific research applications of NAPA include:
1. Treatment of Inflammatory Diseases: NAPA has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
2. Pain Management: NAPA has been found to have analgesic properties and has been studied for its potential use in managing pain associated with various conditions such as cancer, neuropathic pain, and postoperative pain.
3. Fever Reduction: NAPA has been found to have antipyretic properties and has been studied for its potential use in reducing fever associated with various conditions such as infections and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-acetamidophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-3-6-10-16(12)22-11-17(21)19-15-9-5-4-8-14(15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOLCYCABYXNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B5722817.png)

![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)


![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5722862.png)